molecular formula C12H9NO B145921 4-Methoxy-1-naphthonitrile CAS No. 5961-55-7

4-Methoxy-1-naphthonitrile

Cat. No.: B145921
CAS No.: 5961-55-7
M. Wt: 183.21 g/mol
InChI Key: FRCZUGOIGNQOID-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthonitrile, also known as 1-Cyano-4-methoxynaphthalene, is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, where a methoxy group is attached to the fourth position and a cyano group is attached to the first position of the naphthalene ring. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxynaphthalene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-1-naphthonitrile is used in several scientific research applications, including:

Comparison with Similar Compounds

  • 1-Methoxynaphthalene
  • 4-Methoxynaphthalene
  • 1-Cyano-4-methoxybenzene
  • 4-Methoxy-2-naphthonitrile

Comparison: 4-Methoxy-1-naphthonitrile is unique due to the presence of both a methoxy and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. For example, 1-Methoxynaphthalene lacks the cyano group, making it less reactive in nucleophilic addition reactions .

Properties

IUPAC Name

4-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZUGOIGNQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208288
Record name 4-Methoxy-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5961-55-7
Record name 4-Methoxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5961-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-naphthonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-naphthonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHOXY-1-NAPHTHONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique reactivity does 4-methoxy-1-naphthonitrile exhibit upon exposure to light?

A1: this compound demonstrates interesting photochemical behavior, readily undergoing [2+2] cycloaddition reactions with various partners when exposed to UV light. For instance, it reacts with substituted ethenes [] and acrylonitrile [] under irradiation, forming cyclobutane ring-containing adducts. Interestingly, these reactions can even proceed efficiently under sunlight [], suggesting potential for applications in sustainable photochemical synthesis.

Q2: How does the presence of the methoxy group influence the photochemical reactivity of this compound compared to 1-naphthonitrile?

A2: While both this compound and 1-naphthonitrile can participate in photocycloaddition reactions, the presence of the methoxy group in the 4-position significantly alters the reactivity. Research suggests that the electron-donating nature of the methoxy group enhances the photochemical reactivity of this compound, making it more susceptible to photocycloaddition with various partners [, ].

Q3: Are there any studies exploring the theoretical properties of this compound?

A3: Yes, researchers have investigated the vaporization enthalpy of this compound both experimentally and through computational methods []. These studies provide valuable thermodynamic data for understanding the physical properties and behavior of this compound.

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